molecular formula C20H18N2O2S B2881467 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide CAS No. 391229-66-6

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B2881467
CAS No.: 391229-66-6
M. Wt: 350.44
InChI Key: ZSACYMIEBHRIMW-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide is a heterocyclic compound featuring a naphthothiazole core fused with a benzamide moiety. Its molecular formula is C₂₅H₁₈N₂O₂S, with an average molecular weight of 410.491 g/mol and a CAS registry number of 307510-71-0 .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-2-24-15-10-7-14(8-11-15)19(23)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)25-20/h3-8,10-11H,2,9,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSACYMIEBHRIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide typically involves the condensation of 2-aminothiazole derivatives with naphthoquinone intermediates. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent flow. The final product is obtained through crystallization and filtration techniques, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent for infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a naphthothiazole-2-yl scaffold with several analogs, differing primarily in the substituents on the benzamide/acetamide moiety:

Compound Name Substituent Molecular Weight (g/mol) Key Structural Variation
Target Compound 4-ethoxybenzamide 410.49 Para-ethoxy group on benzamide
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide 3,4-dimethoxyphenylacetamide Not reported Acetamide with dimethoxy substituents
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide 2-phenoxybenzamide Not reported Ortho-phenoxy group on benzamide
4-Benzoyl-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide 4-benzoylbenzamide 410.49 Benzoyl substitution at para position

Key Observations :

  • The ethoxy group in the target compound may enhance hydrophilicity compared to the dimethoxyphenyl or benzoyl analogs, which have bulkier substituents .
Spectroscopic Characterization
  • IR Spectroscopy :
    • The target compound’s C=O stretch (benzamide) is expected near 1663–1682 cm⁻¹ , as observed in hydrazinecarbothioamides ().
    • Absence of C=S bands (~1243–1258 cm⁻¹) in cyclized products confirms core formation .
  • NMR Spectroscopy :
    • In , incorrect bromine positioning in VPC-14449 led to distinct NMR shifts, underscoring the importance of regiochemistry in analogs. The target compound’s ethoxy group would show characteristic triplet signals for CH₂CH₃ and a singlet for the aromatic proton .

Computational and Docking Studies

  • AutoDock4 () and Multiwfn () are critical tools for predicting binding modes and electronic properties. For example:
    • The ethoxy group may form hydrogen bonds with target proteins, while bulky substituents (e.g., benzoyl) could hinder binding.
    • Wavefunction analysis via Multiwfn could reveal charge distribution differences, with electron-withdrawing groups (e.g., benzoyl) reducing electron density on the thiazole nitrogen .

Biological Activity

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C21H20N2O3S\text{C}_{21}\text{H}_{20}\text{N}_2\text{O}_3\text{S}
  • Molecular Weight : 380.46 g/mol
  • CAS Number : 557782-81-7
  • Chemical Classification : Thiazole derivative

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:

  • Cell Line Studies : The compound was tested against various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results indicated significant cytotoxic effects with IC50 values in the low micromolar range:
    • A549: IC50 = 6.75 ± 0.19 μM
    • HCC827: IC50 = 6.26 ± 0.33 μM
    • NCI-H358: IC50 = 6.48 ± 0.11 μM .
  • Mechanism of Action : The compound appears to interact with DNA, predominantly binding within the minor groove, which is crucial for its antitumor activity. This binding mechanism may inhibit DNA replication and transcription processes essential for cancer cell proliferation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains:

  • Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) that suggest efficacy comparable to standard antibiotics .
  • Eukaryotic Model Testing : The compound was tested on Saccharomyces cerevisiae, demonstrating its potential as an antifungal agent as well .

Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study synthesized various thiazole derivatives, including this compound, evaluating their biological activities in vitro. The findings confirmed significant antitumor activity across multiple cancer cell lines and highlighted the importance of structural modifications for enhancing biological efficacy .

Study 2: Mechanistic Insights into Antitumor Activity

Research focused on the mechanistic pathways of thiazole derivatives revealed that compounds like this compound could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Data Summary

Property Value
Molecular FormulaC21H20N2O3S
Molecular Weight380.46 g/mol
Antitumor ActivityIC50 (A549) = 6.75 μM
Antibacterial ActivityEffective against E. coli
MechanismDNA minor groove binding

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